molecular formula C18H17N3O3 B5372357 2,6-dihydroxy-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]benzamide

2,6-dihydroxy-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]benzamide

カタログ番号 B5372357
分子量: 323.3 g/mol
InChIキー: KSCVZBBEAWYAJF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-dihydroxy-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]benzamide, also known as MIB-1, is a chemical compound that has recently gained attention in scientific research. It is a potent and selective inhibitor of the enzyme PARP-1, which plays a critical role in DNA repair and cell death pathways. The inhibition of PARP-1 has been shown to have therapeutic potential in cancer treatment, as well as in other diseases related to DNA damage and inflammation.

作用機序

2,6-dihydroxy-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]benzamide exerts its effects by inhibiting the activity of PARP-1, which is an enzyme involved in DNA repair and cell death pathways. Inhibition of PARP-1 leads to accumulation of DNA damage, which can induce cell death in cancer cells. This compound has also been shown to modulate the immune system and reduce inflammation, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical models. It has been shown to induce cell death in cancer cells, reduce inflammation, and modulate the immune system. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy, by sensitizing cancer cells to DNA damage.

実験室実験の利点と制限

One advantage of 2,6-dihydroxy-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]benzamide is its high selectivity for PARP-1, which reduces the risk of off-target effects. This compound has also been shown to have good pharmacokinetic properties, which make it suitable for in vivo studies. However, one limitation of this compound is its low solubility, which may limit its use in certain experimental settings.

将来の方向性

There are several potential future directions for research on 2,6-dihydroxy-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]benzamide. One area of interest is the development of combination therapies that include this compound, to enhance the efficacy of cancer treatment. Another area of interest is the investigation of the anti-inflammatory properties of this compound, which may have therapeutic potential in other diseases beyond cancer. Additionally, the development of more potent and selective PARP-1 inhibitors, based on the structure of this compound, is an ongoing area of research.

合成法

The synthesis of 2,6-dihydroxy-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]benzamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 2,6-dihydroxybenzamide, which is then reacted with 4-(2-methyl-1H-imidazol-1-yl)benzyl chloride to form the final product. The synthesis has been optimized to yield high purity and high yield of the final product.

科学的研究の応用

2,6-dihydroxy-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]benzamide has been extensively studied in preclinical models of cancer, where it has shown promising results as a potential therapeutic agent. It has been shown to enhance the efficacy of chemotherapy and radiation therapy, by sensitizing cancer cells to DNA damage and inducing cell death. This compound has also been shown to have anti-inflammatory properties, which may have therapeutic potential in diseases such as arthritis and multiple sclerosis.

特性

IUPAC Name

2,6-dihydroxy-N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-12-19-9-10-21(12)14-7-5-13(6-8-14)11-20-18(24)17-15(22)3-2-4-16(17)23/h2-10,22-23H,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCVZBBEAWYAJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=C(C=C2)CNC(=O)C3=C(C=CC=C3O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。